molecular formula C15H17ClFNOS B300057 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Katalognummer B300057
Molekulargewicht: 313.8 g/mol
InChI-Schlüssel: YFLXUMDQTDUOFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, also known as CFM-2, is a chemical compound that belongs to the class of spirocyclic lactams. It has been studied extensively for its potential applications in the field of medicinal chemistry, particularly in the treatment of pain and inflammation. CFM-2 is a potent and selective inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the perception of pain and heat.

Wirkmechanismus

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one exerts its pharmacological effects by selectively inhibiting the TRPV1 channel. This channel is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. When activated, the TRPV1 channel allows the influx of calcium ions into the cell, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in the perception of pain. 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one binds to a specific site on the TRPV1 channel and blocks its activation, thus reducing the influx of calcium ions and the release of neurotransmitters.
Biochemical and Physiological Effects:
4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has been shown to effectively reduce pain in animal models of various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce inflammation and hyperalgesia in these models. 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has a long duration of action, with effects lasting up to 24 hours after administration. It does not produce significant side effects such as hypothermia or motor impairment, which are commonly associated with other TRPV1 inhibitors.

Vorteile Und Einschränkungen Für Laborexperimente

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has several advantages for lab experiments. It is a potent and selective inhibitor of the TRPV1 channel, which makes it a valuable tool for studying the role of TRPV1 in pain and inflammation. Its long duration of action and lack of significant side effects make it a suitable candidate for in vivo experiments. However, 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has some limitations as well. Its low solubility in water makes it difficult to administer orally, and its synthesis method involves several steps, which may limit its availability and increase its cost.

Zukünftige Richtungen

There are several future directions for the study of 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one. One possible direction is to investigate its potential applications in the treatment of other pain conditions, such as migraine and visceral pain. Another direction is to explore its mechanism of action in more detail, including its binding site on the TRPV1 channel and its interactions with other proteins and signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one could increase its availability and facilitate further research.

Synthesemethoden

The synthesis of 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves several steps, starting from the reaction of 3-chloro-4-fluoroaniline with ethyl 2-oxo-4-phenylbutanoate to form the intermediate compound 4-(3-chloro-4-fluorophenyl)-2-oxo-4-phenylbutanoic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the spirocyclic lactam 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one. The overall yield of this synthesis method is around 30%.

Wissenschaftliche Forschungsanwendungen

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. Its potent and selective inhibition of the TRPV1 channel makes it a promising candidate for the treatment of pain and inflammation. TRPV1 channels are involved in the perception of pain and heat, and their overactivation has been linked to various pain conditions such as neuropathic pain, inflammatory pain, and cancer pain. 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has been shown to effectively reduce pain in animal models of these conditions, without causing significant side effects.

Eigenschaften

Produktname

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Molekularformel

C15H17ClFNOS

Molekulargewicht

313.8 g/mol

IUPAC-Name

4-(3-chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C15H17ClFNOS/c1-10-4-6-15(7-5-10)18(14(19)9-20-15)11-2-3-13(17)12(16)8-11/h2-3,8,10H,4-7,9H2,1H3

InChI-Schlüssel

YFLXUMDQTDUOFB-UHFFFAOYSA-N

SMILES

CC1CCC2(CC1)N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl

Kanonische SMILES

CC1CCC2(CC1)N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.